N-(2,4-dimethoxyphenyl)-2-ethylpiperidine-1-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-ethylpiperidine-1-carboxamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and biological research. This compound features a piperidine ring substituted with a 2,4-dimethoxyphenyl group and an ethyl group, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-ethylpiperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with 2,4-Dimethoxyphenyl Group:
Addition of the Ethyl Group: The ethyl group is introduced via an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-ethylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-ethylpiperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs.
Biological Research: The compound is used to investigate its effects on various biological pathways and targets.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for industrial purposes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-ethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with targets are essential to understand its pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl) dithiolopyrrolone derivatives: These compounds share the 2,4-dimethoxyphenyl group and exhibit antimicrobial activity.
Pyridine derivatives: Compounds with similar structural motifs, such as pyridine rings, also show significant biological activity.
Uniqueness
N-(2,4-dimethoxyphenyl)-2-ethylpiperidine-1-carboxamide is unique due to its specific combination of functional groups and its potential pharmacological applications. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-ethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-4-12-7-5-6-10-18(12)16(19)17-14-9-8-13(20-2)11-15(14)21-3/h8-9,11-12H,4-7,10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMDMDPYYWJDEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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